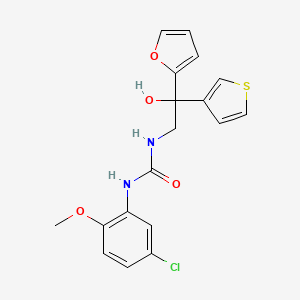
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17ClN2O3S and a molecular weight of approximately 376.9 g/mol. Its structure features a chloro-substituted methoxyphenyl group, a furan ring, and a thiophene moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 376.9 g/mol |
| CAS Number | 2097865-72-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the chlorination of 2-methoxyphenyl derivatives followed by condensation with furan and thiophene derivatives. The exact synthetic routes can vary, but they often require controlled reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentration (MIC) values ranging from 20–70 µM against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties, as many furan and thiophene derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, with IC50 values indicating moderate to strong cytotoxicity .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The presence of functional groups like the urea moiety may enhance its binding affinity to these targets, leading to altered enzymatic activity .
Case Studies
- Antibacterial Activity : A study assessed the antibacterial efficacy of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to the target compound displayed significant inhibition zones in disk diffusion assays, confirming their potential as antimicrobial agents .
- Cytotoxicity Testing : In another study focusing on anticancer properties, derivatives were tested against lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cell lines. The findings revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents, suggesting promising anticancer activity .
科学的研究の応用
Medicinal Chemistry
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)urea has been investigated for its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit:
- Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Properties : Promising candidates for targeting specific cancer cell lines.
Biological Research
The compound's unique structure makes it a valuable pharmacophore in drug discovery. Its ability to interact with specific enzymes or receptors has led to investigations into its use as a lead compound in developing new therapeutics.
Material Science
Due to its chemical reactivity and stability, this compound is also being explored in material science for:
- Development of Specialty Chemicals : Useful in various industrial applications.
- Agrochemicals : Potential use in crop protection formulations.
- Advanced Materials : Investigated for applications in polymers and coatings.
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism of action involved the induction of apoptosis through the activation of specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene and furan rings could enhance antimicrobial potency.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-24-15-5-4-13(19)9-14(15)21-17(22)20-11-18(23,12-6-8-26-10-12)16-3-2-7-25-16/h2-10,23H,11H2,1H3,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYGMASHWWACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














